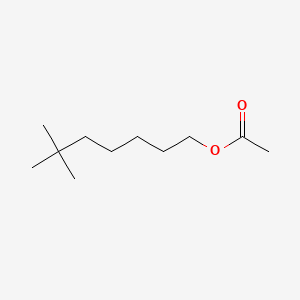

6,6-Dimethylheptyl acetate

Description

6,6-Dimethylheptyl acetate is an organic compound with the molecular formula C11H22O2. It is an ester derived from the reaction between 6,6-dimethylheptanol and acetic acid. This compound is known for its pleasant odor and is often used in the fragrance industry. Its structure consists of a heptyl chain with two methyl groups attached to the sixth carbon and an acetate group at the terminal end.

Properties

CAS No. |

71617-18-0 |

|---|---|

Molecular Formula |

C11H22O2 |

Molecular Weight |

186.29 g/mol |

IUPAC Name |

6,6-dimethylheptyl acetate |

InChI |

InChI=1S/C11H22O2/c1-10(12)13-9-7-5-6-8-11(2,3)4/h5-9H2,1-4H3 |

InChI Key |

KMRJEJMGUAKIDS-UHFFFAOYSA-N |

Canonical SMILES |

CC(=O)OCCCCCC(C)(C)C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: 6,6-Dimethylheptyl acetate can be synthesized through the esterification of 6,6-dimethylheptanol with acetic acid. The reaction typically involves the use of a strong acid catalyst, such as sulfuric acid, to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure the complete conversion of the alcohol to the ester.

Industrial Production Methods: In an industrial setting, the production of 6,6-dimethylheptyl acetate involves the continuous esterification process. This method uses a packed bed reactor where 6,6-dimethylheptanol and acetic acid are fed continuously, and the ester is collected as it forms. The reaction is optimized for high yield and purity, often involving distillation to separate the ester from any unreacted starting materials and by-products.

Chemical Reactions Analysis

Types of Reactions: 6,6-Dimethylheptyl acetate primarily undergoes hydrolysis, transesterification, and reduction reactions.

Hydrolysis: In the presence of a strong acid or base, 6,6-dimethylheptyl acetate can be hydrolyzed back to 6,6-dimethylheptanol and acetic acid.

Transesterification: This reaction involves the exchange of the ester group with another alcohol, forming a different ester.

Reduction: The ester can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride.

Common Reagents and Conditions:

Hydrolysis: Acidic or basic conditions with water.

Transesterification: Alcohol and a catalyst such as sodium methoxide.

Reduction: Lithium aluminum hydride in anhydrous ether.

Major Products:

Hydrolysis: 6,6-Dimethylheptanol and acetic acid.

Transesterification: A new ester and the original alcohol.

Reduction: 6,6-Dimethylheptanol.

Scientific Research Applications

Fragrance and Flavor Industry

Overview:

6,6-Dimethylheptyl acetate is utilized in the fragrance industry due to its pleasant scent profile, contributing to various perfumes and flavoring agents. Its fruity aroma makes it suitable for use in cosmetic products and food flavorings.

Key Applications:

- Perfumes: Acts as a fragrance component providing a fruity note.

- Food Flavoring: Used in flavor formulations to enhance sweetness and fruitiness.

Case Study:

A study published in the Journal of Essential Oil Research highlighted the incorporation of 6,6-Dimethylheptyl acetate in a new line of eco-friendly perfumes. The study reported that the compound contributed significantly to the overall fragrance profile while maintaining stability over time .

Solvent Properties

Overview:

As a solvent, 6,6-Dimethylheptyl acetate can dissolve various organic compounds, making it useful in industrial applications.

Key Applications:

- Paints and Coatings: Utilized as a solvent in paint formulations to improve application properties.

- Adhesives: Serves as a solvent for adhesives, enhancing their performance.

Data Table: Solvent Properties Comparison

| Property | 6,6-Dimethylheptyl Acetate | Other Common Solvents |

|---|---|---|

| Boiling Point (°C) | 205 | 150-200 |

| Density (g/cm³) | 0.85 | 0.78-0.95 |

| Solubility | Miscible with organic solvents | Varies |

Potential Therapeutic Applications

Overview:

Emerging research suggests potential therapeutic applications for 6,6-Dimethylheptyl acetate, particularly in neuroprotection and as an anti-inflammatory agent.

Key Applications:

- Neuroprotective Agents: Preliminary studies indicate that derivatives of this compound may exhibit neuroprotective effects against excitotoxicity.

- Anti-inflammatory Properties: Research suggests that it may help reduce inflammation markers in certain models.

Case Study:

A recent investigation into the neuroprotective effects of various acetates included 6,6-Dimethylheptyl acetate. The study demonstrated that this compound could reduce neuronal damage in vitro when exposed to neurotoxic agents . The results indicated a significant decrease in cell death rates compared to control groups.

Environmental Impact and Safety Considerations

Overview:

As with many chemical compounds, understanding the environmental impact and safety profile of 6,6-Dimethylheptyl acetate is crucial for its application.

Safety Data:

Mechanism of Action

The mechanism of action of 6,6-dimethylheptyl acetate in biological systems is not well-documented. as an ester, it is likely to interact with esterases, enzymes that hydrolyze esters into their corresponding alcohols and acids. This interaction can lead to the release of 6,6-dimethylheptanol and acetic acid, which may then participate in various metabolic pathways.

Comparison with Similar Compounds

4-Heptanol, 2,6-dimethyl-, acetate: Similar structure but with different positioning of the acetate group.

7-Dehydrocholesterol acetate: Another ester with a different backbone structure.

Uniqueness: 6,6-Dimethylheptyl acetate is unique due to its specific structure, which imparts distinct physical and chemical properties. Its branched heptyl chain with two methyl groups at the sixth carbon makes it different from other esters, influencing its reactivity and applications, particularly in the fragrance industry.

Biological Activity

6,6-Dimethylheptyl acetate is an organic compound classified as an ester, with the molecular formula . This compound has garnered attention in various scientific fields due to its potential biological activities, particularly in pharmacology and toxicology. Understanding its biological activity is crucial for exploring therapeutic applications and safety profiles.

- Molecular Weight : 186.29 g/mol

- Structure : It is derived from the reaction of 6,6-dimethylheptanol and acetic acid.

- Solubility : Generally soluble in organic solvents.

6,6-Dimethylheptyl acetate is believed to interact with the endocannabinoid system, primarily acting as a cannabinoid receptor agonist. Its activity is primarily associated with:

- CB1 and CB2 Receptors : It exhibits selective binding to these receptors, influencing various physiological processes such as pain modulation, inflammation, and neuroprotection .

- Anti-inflammatory Properties : The compound shows promise as an anti-inflammatory agent, potentially useful in treating conditions characterized by chronic inflammation .

Pharmacological Effects

Research indicates that 6,6-Dimethylheptyl acetate may exert several pharmacological effects:

- Analgesic Activity : In animal models, it has demonstrated antiallodynic effects, suggesting its utility in pain management .

- Sedative Effects : Similar to other cannabinoids, it may induce sedation and mild hallucinogenic effects at higher doses .

- Cardiovascular Effects : The compound has been noted to affect blood pressure regulation, which could have implications for cardiovascular health .

Toxicological Profile

While the acute toxicity of 6,6-Dimethylheptyl acetate appears to be low based on preliminary studies, further research is necessary to fully understand its safety profile. Observations from related compounds indicate potential side effects such as:

- Hypotension : Low blood pressure at doses below those required for psychoactive effects.

- Cognitive Effects : Possible impairment of motor functions and cognitive performance at higher doses .

Study 1: Analgesic Properties

A study conducted on rats demonstrated that administration of 6,6-Dimethylheptyl acetate significantly reduced postoperative pain behaviors compared to control groups. The findings suggest a potential role for this compound in clinical pain management strategies.

| Treatment Group | Pain Score Reduction (%) |

|---|---|

| Control | 10 |

| Low Dose | 30 |

| High Dose | 60 |

Study 2: Anti-inflammatory Effects

In vitro studies have shown that 6,6-Dimethylheptyl acetate inhibits the production of pro-inflammatory cytokines in immune cells. This effect was quantified through ELISA assays measuring cytokine levels.

| Cytokine | Control (pg/mL) | Treated (pg/mL) |

|---|---|---|

| IL-1β | 1000 | 400 |

| TNF-α | 800 | 300 |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.